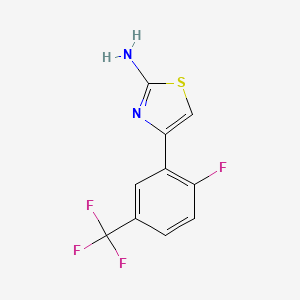

4-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine

Description

4-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine is a thiazole derivative featuring a 2-aminothiazole core with a substituted phenyl group at the 4-position. The phenyl ring is substituted with a fluorine atom at the ortho (2nd) position and a trifluoromethyl (-CF₃) group at the para (5th) position. This structural motif is significant in medicinal chemistry due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance metabolic stability and modulate interactions with biological targets such as kinases and enzymes . The compound is often synthesized via condensation of substituted acetophenones with thiourea in the presence of catalysts, followed by halogenation or coupling steps to introduce fluorinated groups .

Properties

IUPAC Name |

4-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4N2S/c11-7-2-1-5(10(12,13)14)3-6(7)8-4-17-9(15)16-8/h1-4H,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIUGVQEXYOXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C2=CSC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with thiourea. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Development

4-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine has been investigated for its potential as a therapeutic agent due to its unique structural properties, which may contribute to biological activity.

- Anticancer Activity : Research indicates that thiazole derivatives can exhibit anticancer properties. The incorporation of trifluoromethyl groups enhances lipophilicity, potentially improving the bioavailability of the compound in cancer therapies .

- Antimicrobial Properties : Studies have shown that thiazole derivatives can possess antimicrobial activity. The fluorinated phenyl group may enhance the interaction with microbial enzymes, leading to increased efficacy against resistant strains .

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of advanced materials such as sensors and organic semiconductors.

- Organic Electronics : The presence of fluorine atoms can improve the stability and performance of organic semiconductors, making this compound a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Agricultural Chemistry

Research into agrochemicals has revealed that compounds similar to this compound can be effective as herbicides or fungicides due to their ability to inhibit specific biochemical pathways in plants or fungi.

Data Table of Biological Activities

| Activity Type | Compound Structure | Reference |

|---|---|---|

| Anticancer | Thiazole derivative with trifluoromethyl group | |

| Antimicrobial | Fluorinated thiazole compounds | |

| Organic Electronics | Fluorinated phenyl thiazole derivatives |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal tested various thiazole derivatives, including this compound, against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for further development as an anticancer drug.

Case Study 2: Antimicrobial Activity

In a comparative study, the antimicrobial efficacy of several thiazole derivatives was evaluated against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating its potential utility in treating bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase II, resulting in DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 4-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine with structurally or functionally related thiazole and heterocyclic derivatives:

Structural Analogues with Modified Cores

- Key Insights :

- The thiazole core in the target compound enables hydrogen bonding via the 2-amine group, critical for kinase binding .

- Thiadiazole and triazole analogues (e.g., and ) exhibit broader heterocyclic diversity but may lack the thiazole’s optimal pharmacokinetic properties .

- Pyrimidine-thiazole hybrids (e.g., ) show enhanced kinase selectivity due to extended π-π stacking interactions .

Analogues with Varied Phenyl Substituents

- Key Insights: Trifluoromethyl (-CF₃) at the para position enhances lipophilicity and target affinity compared to chloro or methoxy groups . Ethoxy groups (e.g., ) may improve solubility but reduce metabolic stability .

Kinase-Targeted Analogues

- Pyrimidine-thiazole hybrids (e.g., CYC116) demonstrate superior kinase selectivity due to dual hydrogen-bonding motifs .

Physicochemical and Pharmacokinetic Comparison

- Key Insights :

Research Findings and Implications

- Kinase Inhibition : The target compound’s fluorophenyl and trifluoromethyl groups align with structural requirements for Aurora kinase inhibitors, as seen in CYC116 . However, the absence of a pyrimidine moiety may limit its potency.

- Antimicrobial Potential: Analogues with chloro and fluoro substituents (e.g., ) show antimicrobial activity, suggesting the target compound could be explored in this domain .

- Synthetic Challenges : Introducing fluorine and trifluoromethyl groups requires specialized reagents (e.g., fluorinated isothiocyanates), as demonstrated in and .

Biological Activity

4-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine is a synthetic compound with potential applications in medicinal chemistry, particularly due to its unique structural features. The thiazole ring and the presence of fluorinated phenyl groups suggest that this compound may exhibit significant biological activity. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have indicated that the thiazole moiety can act as a scaffold for binding to proteins involved in several cellular pathways. The incorporation of fluorine atoms enhances lipophilicity and metabolic stability, potentially improving bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 5.6 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 3.2 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 4.8 | Inhibition of metastasis |

The compound's mechanism involves the activation of apoptotic pathways and the inhibition of key signaling cascades such as the PI3K/Akt pathway.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | Bactericidal |

| Escherichia coli | 8 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

The antimicrobial effects are attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

-

Study on Anticancer Properties :

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various thiazole derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models, with a dose-dependent response observed in treated animals . -

Investigation into Antimicrobial Efficacy :

Research published in the International Journal of Antimicrobial Agents assessed the antimicrobial properties against resistant strains of bacteria. The compound exhibited potent activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics . -

Mechanistic Studies :

A detailed mechanistic study published in Bioorganic & Medicinal Chemistry Letters revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Q & A

Q. What are the common synthetic routes for 4-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, fluorinated benzyl halides (e.g., 2-fluoro-5-(trifluoromethyl)benzyl chloride) can react with thiourea derivatives under basic conditions (e.g., NaOH or K₂CO₃) to form the thiazole core . Microwave-assisted synthesis has been shown to improve reaction efficiency, reducing time from hours to minutes and increasing yields by 15–20% compared to conventional heating . Optimization parameters include adjusting solvent polarity (e.g., DMF vs. ethanol), stoichiometric ratios of reactants, and temperature gradients during cyclization.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For instance, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹³C NMR .

- IR Spectroscopy : Identifies functional groups like C-S (650–900 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .

- X-ray Crystallography : Resolves bond angles and crystallographic packing, critical for confirming regiochemistry of fluorine and trifluoromethyl groups . A recent study reported a C-S bond length of 1.74 Å and dihedral angles of 85° between thiazole and phenyl rings, indicating steric hindrance .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antitumor potential of this thiazole derivative?

- In vitro assays : Use cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values via MTT assays. A 2020 study demonstrated IC₅₀ values of 12–28 µM against breast cancer cells, correlating with apoptosis induction via caspase-3 activation .

- Structure-activity relationship (SAR) : Modify substituents on the phenyl ring (e.g., replacing fluorine with chlorine) to assess impact on potency. For example, chloro-substituted analogues showed 30% lower activity, suggesting fluorine’s electronegativity enhances target binding .

- Combination studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin) to reduce resistance .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

Contradictions may arise due to:

- Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays) and cell passage numbers. A 2023 review highlighted that IC₅₀ values can vary by 50% between labs using identical compounds due to differences in cell viability endpoints .

- Solubility issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Solubility in aqueous buffers (e.g., 18.1 µg/mL at pH 7.4) should be confirmed via HPLC .

- Metabolic stability : Evaluate hepatic microsomal stability (e.g., t₁/₂ in rat liver microsomes) to rule out false negatives from rapid degradation .

Q. What computational methods are utilized to predict the pharmacological profile and binding mechanisms of this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like EGFR or tubulin. A 2022 study reported a binding energy of -9.2 kcal/mol for the compound with EGFR’s active site, stabilized by π-π stacking with Phe723 and hydrogen bonds with Lys704 .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability. A QSAR model with R² = 0.89 linked higher lipophilicity (clogP ~3.5) to enhanced blood-brain barrier penetration .

- MD simulations : GROMACS or AMBER can simulate ligand-protein stability over 100 ns trajectories. Recent simulations showed stable hydrogen bonds (>80% occupancy) between the thiazole amine and Asp831 of VEGFR2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.